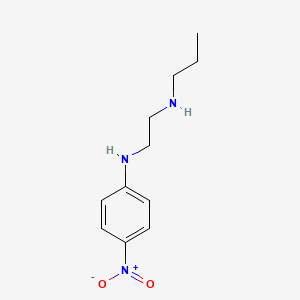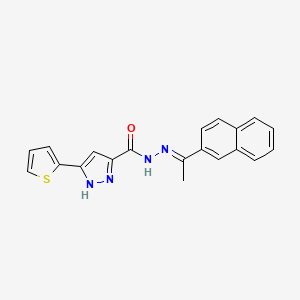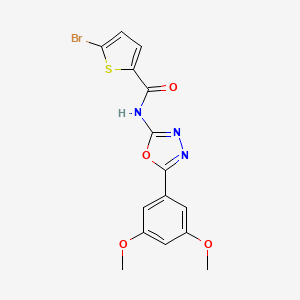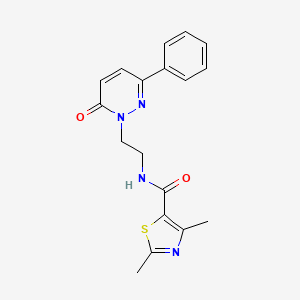
N-(2-Propylaminoethyl)-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-Propylaminoethyl)-4-nitroaniline is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.276. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Delivery Systems : N-(2-Hydroxypropyl)methacrylamide copolymers, incorporating p-nitroanilide, have potential as drug delivery systems. The copolymers with oligopeptidyl-p-nitroanilide side-chains are designed for efficient degradation by lysosomal enzymes, crucial for drug release within the body (Duncan et al., 1983).
Chemical Synthesis : p-Nitroaniline derivatives, including N-(2-Propylaminoethyl)-4-nitroaniline, can be synthesized through reactions with aldehydes and p-thiocresol. This process is significant in producing intermediates for further chemical synthesis (Kemal & Reese, 1981).
Environmental Biodegradation : Pseudomonas sp. strain FK357 can aerobically degrade N-Methyl-4-nitroaniline (a related compound), using it as a sole carbon, nitrogen, and energy source. This demonstrates potential applications in bioremediation of pollutants (Khan et al., 2013).
Piezoelectric Applications : N,N-Dimethyl-4-nitroaniline, a related compound, shows promise in piezoelectric applications. When embedded in poly-L-lactic acid electrospun fibers, it exhibits high piezoelectric output voltage, useful for energy harvesting and emission applications (Baptista et al., 2022).
Wastewater Treatment : The degradation of nitroaniline compounds, including related compounds, is crucial for treating wastewater contaminated with toxic chemicals. Studies on membrane-aerated biofilm reactors show potential for efficient removal of these pollutants (Mei et al., 2020).
Nanoparticle Synthesis : N,N-Dimethyl-4-nitroaniline is used in the synthesis of copper ferrite nanoparticles, demonstrating a significant acceleration in the reduction of nitroanilines to less toxic products. This finding is relevant for environmental remediation (Naghash-Hamed et al., 2022).
Properties
IUPAC Name |
N'-(4-nitrophenyl)-N-propylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-2-7-12-8-9-13-10-3-5-11(6-4-10)14(15)16/h3-6,12-13H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBLTBQLHOIUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2522125.png)



![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2522130.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2522131.png)


![N-(2-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2522137.png)

![5-{[(Pentanoyloxy)imino]methyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2522141.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N,N-di(prop-2-en-1-yl)acetamide](/img/structure/B2522145.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522146.png)
